molecular formula C21H20N4O5 B12923161 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate CAS No. 301206-03-1

3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate

Cat. No.: B12923161
CAS No.: 301206-03-1
M. Wt: 408.4 g/mol
InChI Key: LZTURTIEXWXMJQ-UHFFFAOYSA-N
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Description

3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyrimidine ring, which is a common structural motif in many biologically active molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives, such as:

These compounds share similar structural features but may differ in their specific functional groups and biological activities

Properties

CAS No.

301206-03-1

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

[3-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-2-methylphenyl] acetate

InChI

InChI=1S/C21H20N4O5/c1-12-15(10-7-11-16(12)30-13(2)26)19(27)23-17-18(22)25(14-8-5-4-6-9-14)21(29)24(3)20(17)28/h4-11H,22H2,1-3H3,(H,23,27)

InChI Key

LZTURTIEXWXMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Origin of Product

United States

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